molecular formula C11H13ClN4 B2864165 3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine CAS No. 2034297-26-0

3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine

Cat. No. B2864165
M. Wt: 236.7
InChI Key: CQOWBFPSSXONTI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves intermediate derivatization methods (IDMs) . The structures of these compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Heterocyclic Aromatic Amines in Scientific Research

Heterocyclic aromatic amines (HAAs) have been extensively studied for their formation during food processing and potential health implications. For instance, compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known carcinogens in rodents, with their formation closely linked to cooking methods and conditions (Teunissen et al., 2010). These studies are critical for understanding dietary risk factors and developing strategies to mitigate exposure to harmful HAAs.

Pyrazole Derivatives in Kinase Inhibition

Pyrazole derivatives, sharing a functional group with the queried compound, have been highlighted for their versatility in kinase inhibition, a crucial area in drug development for cancer therapy. The scaffold of pyrazolo[3,4-b]pyridine, for example, has been used extensively in patents for kinase inhibitors due to its ability to bind in multiple modes, demonstrating the potential of such structures in medicinal chemistry (Wenglowsky, 2013).

Safety And Hazards

Pyrazole derivatives can cause serious eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling these compounds .

properties

IUPAC Name

3-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-15(8-9-5-7-14-16(9)2)11-10(12)4-3-6-13-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOWBFPSSXONTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine

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